1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione
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Description
1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C17H13BrClNO2S and its molecular weight is 410.71. The purity is usually 95%.
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Scientific Research Applications
Luminescent Polymers
Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which is structurally similar to 1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione, have been synthesized and exhibit strong fluorescence properties. These polymers are soluble in common organic solvents and show significant potential for applications in organic electronics due to their luminescent characteristics (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers and copolymers containing pyrrolo[3,4-c]pyrrole and 1,4-phenylene units have been developed. These materials exhibit strong photoluminescence and are proposed for use in electronic applications due to their photochemical stability and good solubility, making them suitable for thin film processing (Beyerlein & Tieke, 2000).
Glycolic Acid Oxidase Inhibition
Compounds structurally related to this compound have been studied as inhibitors of glycolic acid oxidase (GAO), showing potential in therapeutic applications for conditions related to oxalate and glycolate metabolism (Rooney et al., 1983).
Deeply Colored Polymers
Syntheses of polymers containing tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units have led to deeply colored materials. These polymers, with their high molecular weights and solubility in organic solvents, are intriguing for potential use in colorant and electronic applications (Welterlich, Charov, & Tieke, 2012).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been shown to be effective corrosion inhibitors for carbon steel in acidic environments. This suggests potential applications in industrial processes where corrosion resistance is critical (Zarrouk et al., 2015).
Anti-Cancer Therapeutics
Some pyrrole derivatives have been synthesized and studied as inhibitors of protein kinases, showing potential in anti-cancer therapies. These compounds have demonstrated abilities to bind with receptors involved in cancer cell growth and exhibit antioxidant properties in inflamed tissues, which could be beneficial in cancer treatment (Kuznietsova et al., 2019).
PGE(2) Production Inhibition
Studies have shown that certain 1H-pyrrole-2,5-dione derivatives can inhibit PGE(2) production in macrophage cells, suggesting potential applications in anti-inflammatory treatments (Moon et al., 2010).
Antiproliferative Activity
Chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione have shown significant antiproliferative effects on human cancer cells, highlighting their potential in cancer treatment research (Rdwan, 2020).
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[(4-chlorophenyl)methylsulfanyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2S/c18-12-3-7-14(8-4-12)20-16(21)9-15(17(20)22)23-10-11-1-5-13(19)6-2-11/h1-8,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONFGKFGALOECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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